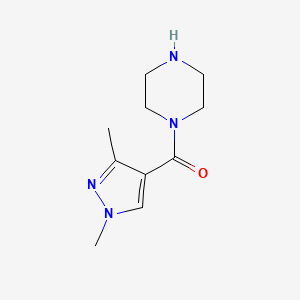

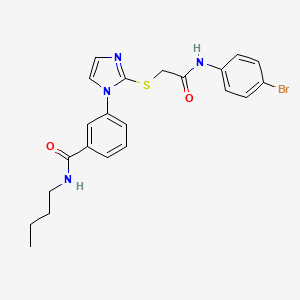

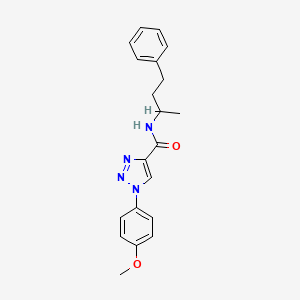

![molecular formula C13H23NO4 B2605442 N-Boc-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 946822-17-9](/img/structure/B2605442.png)

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, also known as Boc-protected spirocyclic amine, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by its spirocyclic structure, which consists of a bicyclic ring system with a spiro center and an amine functional group. The Boc-protected spirocyclic amine is a versatile compound that can be used in various chemical reactions, including asymmetric synthesis, drug discovery, and peptide synthesis.

Applications De Recherche Scientifique

Synthetic Processes:

- The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is a versatile bifunctional synthetic intermediate widely used in synthesizing organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. An efficient synthesis method involves selective deketalization in acidic solution, with acetic acid as the catalyst, improving the yield and reducing reaction time significantly (Zhang Feng-bao, 2006).

- Novel spiro scaffolds, inspired by bioactive natural products, have been designed for drug discovery. These scaffolds contain two amino groups (one Boc-protected) and are positioned as ready-to-use building blocks for potential lead generation libraries. The synthesis involves robust methodologies like RCM (ring-closing metathesis) and bromine-mediated cyclization, showcasing the versatility and potential of spiro compounds in medicinal chemistry (I. D. Jenkins et al., 2009).

Catalysis and Protection Group Applications:

- The N-Boc group, akin to the one in N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is integral in synthetic chemistry for amine protection. A new reagent, Boc-OASUD, has shown efficacy in preparing N-Boc-amino acids without racemization, offering improved stability and practicality compared to traditional reagents (B. L. Maheswara Rao et al., 2017).

- Heteropoly acid H3PW12O40 has been utilized as a highly efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process demonstrates chemoselectivity and high yields, highlighting the importance of the N-Boc moiety in amine protection and peptide synthesis (A. Heydari et al., 2007).

Material Applications:

- Spiro compounds, similar to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, find applications in material sciences too. For instance, a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene has been synthesized, showing efficacy as a sorbent for azo dyes, demonstrating the role of spiro compounds in environmental chemistry (E. Akceylan et al., 2009).

Propriétés

IUPAC Name |

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-10-4-6-13(7-5-10)16-8-9-17-13/h10H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEGZVKQDRMWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

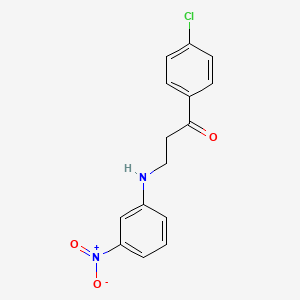

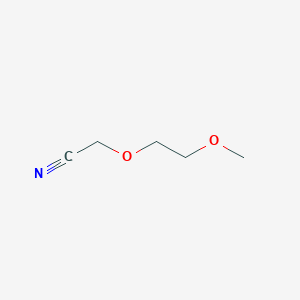

![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)

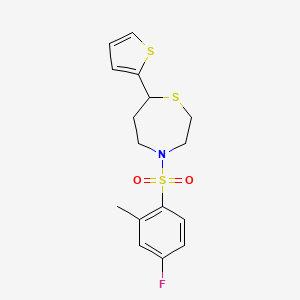

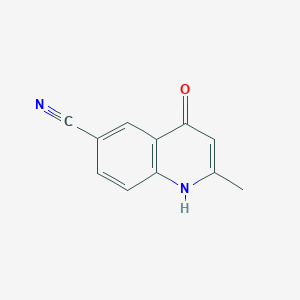

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)

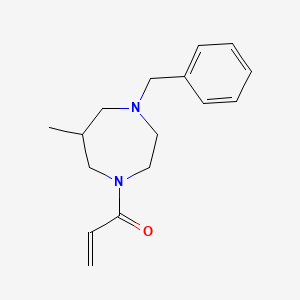

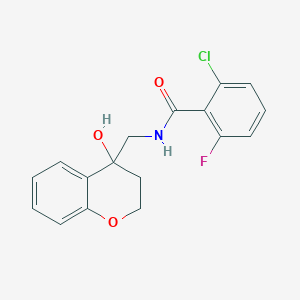

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2605370.png)

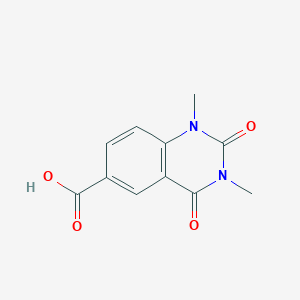

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)